molecular formula C8H8BrN3 B6591705 7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine CAS No. 1504843-40-6

7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B6591705
CAS No.: 1504843-40-6
M. Wt: 226.07 g/mol
InChI Key: UDDHZYSARXLARN-UHFFFAOYSA-N
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Description

7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine (CAS 1504843-40-6) is a high-purity chemical compound offered for research and development purposes. This molecule features the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its broad spectrum of pharmacological activities. Compounds based on this heterocyclic system are of significant interest in drug discovery due to their antimicrobial, antiviral, anti-inflammatory, and particularly their anticancer properties . The versatility of this scaffold is demonstrated by its synthesis via the efficient Groebke–Blackburn–Bienaymé multi-component reaction, which allows for the rapid exploration of chemical space and the development of targeted bioactive molecules . Recent scientific investigations have highlighted the potential of imidazopyridine-based compounds as modulators of the BAG3 protein, a co-chaperone of HSP70 that plays a crucial role in cellular proteostasis and survival pathways . Targeting the BAG domain of BAG3 is an emerging strategy in oncology research, as disrupting its interaction can induce caspase activation and apoptosis in cancer cells, thereby inhibiting proliferation . The bromine substituent at the 7-position of this molecule serves as a key handle for further synthetic elaboration through cross-coupling reactions, enabling researchers to create diverse analogues for structure-activity relationship studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied with a minimum purity of 97% and is available for prompt delivery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-methylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-8(10)12-3-2-6(9)4-7(12)11-5/h2-4H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDHZYSARXLARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC(=CC2=N1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of 7 Bromo 2 Methylimidazo 1,2 a Pyridin 3 Amine

Reactions Involving the Bromo Substituent at C7

The bromine atom on the pyridine (B92270) ring of the imidazo[1,2-a]pyridine (B132010) core is a versatile functional group, primarily enabling a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. For bromo-substituted imidazo[1,2-a]pyridines, these reactions allow for the introduction of a wide array of substituents at the C7 position.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with a halide, is a widely used method for forming C-C bonds. While specific examples for 7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine are not extensively documented in publicly available literature, the reactivity of analogous bromo-substituted imidazo[1,2-a]pyridines is well-established. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) and a suitable solvent system, often a mixture of an organic solvent like dioxane, DME, or toluene (B28343) with water.

The Sonogashira coupling allows for the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This transformation on the 7-bromo position would introduce an alkynyl substituent, which can serve as a precursor for further synthetic manipulations.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a new C-C bond, resulting in a substituted alkene. This reaction provides a means to introduce vinyl groups at the C7 position of the imidazo[1,2-a]pyridine ring. The general conditions for Heck reactions on bromo-imidazo[1,2-a]pyridines involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 1: Representative Conditions for Cross-Coupling Reactions on Bromo-Imidazo[1,2-a]pyridine Analogs

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80-120
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂/CuIEt₃NTHF25-80
HeckAlkenePd(OAc)₂/P(o-tol)₃Et₃NDMF100-140

Note: The conditions presented are generalized from studies on analogous bromo-substituted imidazo[1,2-a]pyridines and serve as a starting point for the functionalization of this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Brominated Core

While palladium-catalyzed reactions are more common for aryl bromides, under certain conditions, nucleophilic aromatic substitution (SNAr) can occur. For the imidazo[1,2-a]pyridine ring system, the electron-withdrawing nature of the fused imidazole (B134444) ring can activate the pyridine ring towards nucleophilic attack, although this is generally less facile than for more electron-deficient systems. The presence of strongly activating groups or the use of highly reactive nucleophiles would be necessary to achieve substitution of the C7-bromo substituent via an SNAr mechanism.

Reactivity and Derivatization at the 3-Amino Position

The 3-amino group is a key site for functionalization, allowing for the introduction of a wide variety of substituents and the construction of more complex molecular architectures.

Amine Functionalization (e.g., Acylation, Alkylation, Arylation)

The primary amino group at the C3 position is nucleophilic and readily undergoes a range of common amine derivatization reactions.

Acylation with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) provides the corresponding amides. These amides can be valuable for modulating the electronic properties and biological activity of the molecule.

Alkylation can be achieved using alkyl halides or via reductive amination with aldehydes or ketones. N-alkylation introduces alkyl substituents on the amino group, which can influence the compound's lipophilicity and steric profile.

Arylation of the 3-amino group can be accomplished through Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction with aryl halides. This reaction allows for the synthesis of N-aryl derivatives, which are common motifs in pharmacologically active compounds.

Table 2: Examples of Functionalization Reactions at the 3-Amino Position of Imidazo[1,2-a]pyridine Scaffolds

Reaction TypeReagentProduct Type
AcylationAcetyl chlorideN-(imidazo[1,2-a]pyridin-3-yl)acetamide
AlkylationMethyl iodideN-methyl-imidazo[1,2-a]pyridin-3-amine
ArylationPhenyl bromideN-phenyl-imidazo[1,2-a]pyridin-3-amine

Note: These are representative transformations for 3-amino-imidazo[1,2-a]pyridines.

Reactions Leading to Annulated Systems

The 3-amino group, in conjunction with the adjacent nitrogen atom of the imidazole ring, can participate in cyclization reactions to form annulated systems. For instance, reaction with 1,3-dielectrophiles can lead to the formation of new fused heterocyclic rings, expanding the structural diversity of the core scaffold. The specific nature of the annulated system would depend on the choice of the cyclizing agent.

Functionalization at the C2-Methyl Group

The methyl group at the C2 position of the imidazo[1,2-a]pyridine ring is generally less reactive than the other functional groups. However, under specific conditions, it can be functionalized. For instance, radical bromination using N-bromosuccinimide (NBS) could potentially introduce a bromine atom on the methyl group, forming a 2-(bromomethyl) derivative. This intermediate would then be a versatile precursor for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups at this position. Additionally, deprotonation with a strong base could generate a carbanion that could react with electrophiles, although this would likely require careful optimization to avoid competing reactions at other sites.

Benzylic Functionalization Strategies

The methyl group at the C2 position of the imidazo[1,2-a]pyridine ring is analogous to a benzylic position due to its attachment to an aromatic system. This position can be a site for various functionalization reactions, although this is less commonly explored than direct C-H functionalization of the ring itself. Strategies can include oxidation, halogenation, or condensation reactions. For instance, iron-catalyzed reactions of aminopyridines with 2-methyl-nitroolefins have been used to synthesize 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives, showcasing the reactivity related to the methyl group's precursors.

C-H Functionalization of the Imidazo[1,2-a]pyridine Ring System

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine core, avoiding the need for pre-functionalized starting materials. researchgate.net These methods often employ transition-metal catalysis, photocatalysis, or metal-free oxidative conditions to activate C-H bonds for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov

The inherent electronic properties of the imidazo[1,2-a]pyridine scaffold make the C3 position the most electron-rich and sterically accessible site, and thus the most common target for functionalization. rsc.orgnih.gov However, for this compound, the C3 position is blocked. Therefore, site-selective functionalization must occur at other positions.

C2 Position : While the C2 position is generally less reactive than C3, functionalization can be achieved, often requiring specific directing groups or reaction conditions.

C5 Position : The C5 position on the pyridine ring is another potential site for functionalization. Visible-light-induced methods have been developed for the C5-alkylation of imidazo[1,2-a]pyridines using alkyl N-hydroxyphthalimides as radical precursors, demonstrating that functionalization of the pyridine ring is feasible. nih.gov

Other Positions (C6, C7, C8) : Functionalization at these positions is less common but can be achieved through various synthetic strategies, often guided by the electronic effects of existing substituents. rsc.org The bromine atom at the C7 position of the title compound could itself be a site for cross-coupling reactions, offering another avenue for diversification.

The table below summarizes the general site-selectivity observed in the functionalization of the imidazo[1,2-a]pyridine ring.

PositionGeneral ReactivityCommon ReactionsNotes for this compound
C3 Most reactive (electron-rich)Arylation, Alkylation, Amination, HalogenationPosition is substituted with an amino group; C3-H functionalization is not possible.
C5 Reactive under specific conditionsAlkylation (photocatalysis)A viable position for C-H functionalization.
C2 Less reactive than C3Arylation, various substitutionsMethyl group is present; functionalization would occur on the methyl or replace it.
C6, C8 Least reactive C-H bondsLess commonly functionalizedPotential sites for functionalization, influenced by other substituents.
C7 N/A (Substituted)N/ABromine atom allows for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Oxidative cross-dehydrogenative coupling (CDC) represents a highly efficient class of reactions that form C-C or C-heteroatom bonds by combining two C-H bonds (or a C-H and an X-H bond) under oxidative conditions. nih.gov This approach avoids the pre-functionalization of substrates, making it an environmentally friendly and atom-economical method.

For the imidazo[1,2-a]pyridine system, CDC reactions are frequently used for C3-functionalization. nih.govnih.gov For example, metal-free CDC reactions have been developed for the C3-amination of imidazopyridines with pyrazoles in aqueous media using K₂S₂O₈ as the oxidant. rawdatalibrary.netresearchgate.net Similarly, C3-arylmethylation has been achieved via a multicomponent CDC reaction involving imidazopyridines and distinct amines. nih.govdocumentsdelivered.com

Given that the C3 position in this compound is occupied, CDC reactions would likely proceed at other sites, such as the C5 position, or could potentially involve the N-H bonds of the 3-amino group, leading to N-functionalized products.

In recent years, visible-light photoredox catalysis has become a prominent tool for the C-H functionalization of imidazo[1,2-a]pyridines under mild and environmentally benign conditions. nih.gov These reactions are typically initiated by a photocatalyst that, upon absorbing visible light, can engage in single-electron transfer (SET) processes to generate radical intermediates.

This strategy has been successfully applied to a wide range of transformations on the imidazo[1,2-a]pyridine core, including:

Perfluoroalkylation : The introduction of fluoroalkyl groups can significantly alter the biological properties of a molecule. Visible-light-induced perfluoroalkylation at C3 has been achieved using perfluoroalkyl iodides, proceeding through the formation of an electron donor-acceptor (EDA) complex. nih.gov

Aminoalkylation : Aerobic oxidative CDC between imidazo[1,2-a]pyridines and N-phenyltetrahydroisoquinoline, using rose bengal as a photocatalyst, yields C3-aminoalkylated products. nih.gov

Amination : Photocatalyzed C3-H amination has been reported using N-methylsulfonamide as the nitrogen source, offering a direct route to 3-amino derivatives. researchgate.net

For this compound, these visible-light-induced strategies would be expected to target the available C-H bonds on the pyridine ring, most likely at the C5 position, or could potentially mediate reactions involving the existing amino or methyl groups. nih.gov

The table below details examples of visible-light-induced reactions on the general imidazo[1,2-a]pyridine scaffold.

Reaction TypeReagentsPhotocatalystTypical Position
PerfluoroalkylationRf-I(none - EDA complex)C3
AminoalkylationN-phenyltetrahydroisoquinolineRose BengalC3
C5-AlkylationAlkyl N-hydroxyphthalimidesEosin YC5
AminationN-methylsulfonamide[Ir(ppy)₂(dtbbpy)PF₆]C3

Mechanistic Investigations of Imidazo 1,2 a Pyridine Formation and Functionalization

Elucidation of Reaction Pathways for Core Synthesis

The formation of the imidazo[1,2-a]pyridine (B132010) ring system can be achieved through various synthetic routes, with reaction mechanisms that have been the subject of detailed investigation.

A prominent and efficient method for constructing the imidazo[1,2-a]pyridine scaffold is the Ortoleva-King reaction. acs.org This reaction and its variations typically involve the condensation of a 2-aminopyridine (B139424) derivative with a compound containing an active methylene (B1212753) group, such as an acetophenone (B1666503) or an α-haloketone. acs.orgresearchgate.net

The mechanistic pathway is understood to proceed through several key steps. In syntheses utilizing an α-haloketone, the first step is the quaternization of the pyridine (B92270) nitrogen of the 2-aminopyridine to form an N-phenacylpyridinium salt intermediate. organic-chemistry.org When starting from a ketone (e.g., acetophenone) and iodine, this intermediate is generated in situ. researchgate.net The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular cyclization. The resulting hydroxyl intermediate subsequently undergoes dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. Preliminary mechanistic studies of copper-catalyzed aerobic oxidative syntheses from 2-aminopyridines and acetophenones also indicate that the reaction proceeds via a catalytic Ortoleva-King pathway. organic-chemistry.org

Molecular iodine is frequently used, often in catalytic amounts, to promote the reaction between 2-aminopyridines and aryl methyl ketones. researchgate.netnih.gov Transition metals have also been employed to create more efficient and cost-effective protocols. For instance, systems using iron catalysts, such as FeCl₃·6H₂O, in conjunction with molecular iodine have been developed for the synthesis of these fused heterocyclic compounds. researchgate.net Similarly, a novel protocol utilizes a manganese-iodine catalytic system. researchgate.net Other transition metals like copper and nickel have also been successfully used. A CuI-catalyzed aerobic oxidative synthesis provides compatibility with a broad range of functional groups. organic-chemistry.org A nickel-iodine system using NiCl₂·6H₂O offers an efficient and cost-effective alternative. researchgate.net The use of these catalysts often allows for reactions to occur under more environmentally benign conditions, such as in aqueous media. researchgate.netnih.gov

Catalyst SystemReactantsKey AdvantagesReference
FeCl₃·6H₂O / I₂2-Aminopyridines, Aromatic KetonesInexpensive and easily available catalyst researchgate.net
MnCl₂·4H₂O / I₂2-Aminopyridines, AcetophenonesLigand-free, less toxic metal catalyst researchgate.net
CuI2-Aminopyridines, AcetophenonesAerobic oxidation, broad functional group tolerance organic-chemistry.org
NiCl₂·6H₂O / I₂Arylmethyl Ketones, 2-AminopyridinesEfficient and cost-effective researchgate.net
Molecular Iodine (I₂)2-Aminopyridines, Acetophenones, DimedoneEnvironmentally benign, can be used in water nih.govacs.org
KI / t-BuOOHKetones, 2-AminopyridinesUltrasound-assisted, metal-free, occurs in water organic-chemistry.org

The elucidation of reaction mechanisms relies heavily on the identification of key intermediates. In the context of imidazo[1,2-a]pyridine synthesis via the Ortoleva-King pathway, the N-phenacylpyridinium bromide has been identified as a crucial intermediate, which can be prepared in situ from the reaction of pyridines with α-bromoketones. organic-chemistry.org This pyridinium (B92312) salt undergoes nucleophilic attack by an amine source, leading to the cyclized product. organic-chemistry.org While specific trapping experiments for 7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine are not extensively detailed, the general mechanism for the scaffold is well-supported. The reaction is understood to proceed from the N-acylpyridinium intermediate to a cyclized, non-aromatic species which then undergoes an elimination step (dehydration) to afford the final, stable aromatic ring system.

Mechanistic Studies of Functionalization Reactions

Direct C-H functionalization has become a powerful strategy for derivatizing the imidazo[1,2-a]pyridine core, allowing for the introduction of various functional groups without the need for pre-functionalized starting materials. rsc.orgcolab.ws The C3 position is particularly susceptible to electrophilic or radical attack due to its electron-rich character. researchgate.net

Radical-mediated reactions offer a versatile approach for the C-H functionalization of imidazo[1,2-a]pyridines. rsc.org Visible-light photoredox catalysis has emerged as a particularly effective method for generating radicals under mild conditions. nih.gov

A general mechanism for the photocatalytic C3-functionalization, for example, trifluoroethylation, begins with the photocatalyst (e.g., fac-Ir(ppy)₃) being converted to an excited state upon light irradiation. nih.gov This excited-state catalyst can then interact with a radical precursor (e.g., CF₃CH₂I) via single-electron transfer (SET) to generate a radical species (•CH₂CF₃). nih.gov This radical then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine ring, forming a radical intermediate. researchgate.netnih.gov This intermediate is subsequently oxidized by the photocatalyst complex to a carbocation, and a final deprotonation step regenerates the aromatic system, yielding the C3-functionalized product. researchgate.netnih.gov

Functionalization TypeRadical SourceCatalyst/ConditionsMechanistic FeatureReference
TosylmethylationTolylsulfonylmethyl iodideFeCl₃Iron-catalyzed generation of sulfonylmethyl radical researchgate.net
CyanomethylationCH₃CNfac-Ir(ppy)₃, Blue LEDsPhotoredox generation of •CH₂CN radical researchgate.net
TrifluoroethylationCF₃CH₂Ifac-Ir(ppy)₃, Visible LightPhotoredox generation of •CH₂CF₃ radical nih.gov
PerfluoroalkylationPerfluoroalkyl iodidesVisible LightFormation of photoactive electron donor-acceptor (EDA) complexes nih.gov

Transition-metal catalysis is a cornerstone of modern synthetic chemistry and has been extensively applied to the C-H functionalization of imidazo[1,2-a]pyridines. rsc.orgresearchgate.net These methods provide a powerful means for forming carbon-carbon and carbon-heteroatom bonds, with most functionalizations occurring at the C3 position. researchgate.net

The mechanisms of these transformations are complex and vary depending on the metal and reactants involved. However, a common pathway for direct arylation at the C3 position involves a catalytic cycle that may include steps such as coordination of the imidazo[1,2-a]pyridine to the metal center, C-H activation or metalation to form a metallacyclic intermediate, oxidative addition of an aryl halide, and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst. researchgate.net The use of directing groups is a common strategy to control the regioselectivity of these functionalizations, although the inherent reactivity of the imidazo[1,2-a]pyridine ring often allows for site-selective reactions without one. researchgate.net

Based on a comprehensive review of available scientific literature, detailed experimental data for the analytical and spectroscopic characterization of the specific compound This compound is not available in the provided search results.

While research on the broader class of imidazo[1,2-a]pyridines is extensive, and data exists for various derivatives—such as those with different substitution patterns or functional groups at the 3-amino position—no publications containing the specific ¹H NMR, ¹³C NMR, advanced 2D NMR, high-resolution mass spectrometry (HRMS), or fragmentation analysis for the unsubstituted title compound could be located.

Therefore, it is not possible to provide the requested detailed article focusing solely on the analytical and spectroscopic characterization of this compound. The generation of scientifically accurate content for the specified outline requires access to published experimental findings that are currently unavailable.

Analytical and Spectroscopic Characterization in Synthetic Research

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While the specific IR spectrum for 7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is not documented in readily accessible literature, the expected key vibrational modes can be inferred from the analysis of the imidazo[1,2-a]pyridine (B132010) core and its substituents.

Identification of Key Functional Groups and Bonds

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the amino (-NH₂) group, the aromatic rings, the methyl (-CH₃) group, and the carbon-bromine (C-Br) bond.

N-H Vibrations: The primary amine group at the C3 position would typically show two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching modes of the N-H bonds give rise to these two bands. Additionally, an N-H bending (scissoring) vibration is expected to appear in the 1590-1650 cm⁻¹ range.

C-H Vibrations: Aromatic C-H stretching vibrations from the imidazo[1,2-a]pyridine ring system are anticipated in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the methyl group at the C2 position would appear in the 2850-3000 cm⁻¹ range. C-H bending vibrations for the aromatic rings typically occur as sharp bands in the 1000-1300 cm⁻¹ region (in-plane) and 650-1000 cm⁻¹ region (out-of-plane).

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the fused aromatic ring system are expected to produce a series of complex bands in the 1400-1650 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibrations, including that of the amino group attached to the ring, are expected in the 1200-1350 cm⁻¹ range.

C-Br Vibration: The carbon-bromine bond at the C7 position is expected to give rise to a stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹.

A hypothetical summary of these expected IR absorption bands is presented in the table below.

Functional Group/BondType of VibrationExpected Wavenumber (cm⁻¹)
Amino (-NH₂)Asymmetric & Symmetric Stretch3300 - 3500
Amino (-NH₂)Bending (Scissoring)1590 - 1650
Aromatic C-HStretching3000 - 3100
Methyl (-CH₃)Stretching2850 - 3000
C=N / C=CRing Stretching1400 - 1650
C-NStretching1200 - 1350
C-BrStretching500 - 600

This table represents predicted values based on the analysis of similar compounds and functional groups.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. At present, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, insights into its likely solid-state structure can be gained by examining the crystal structures of analogous imidazo[1,2-a]pyridine derivatives.

Definitive Solid-State Structural Determination

The determination of the solid-state structure of this compound would require single-crystal X-ray diffraction analysis. This technique would precisely map the atomic coordinates, confirming the connectivity and stereochemistry of the molecule.

Based on studies of related compounds, such as 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one, the bicyclic imidazo[1,2-a]pyridine core is expected to be nearly planar. nih.goviucr.org The planarity of this core is a common feature in this class of compounds.

Analysis of Molecular Geometry and Intermolecular Interactions

The molecular geometry of this compound would be defined by specific bond lengths and angles. The geometry of the imidazo[1,2-a]pyridine core is largely dictated by the sp² hybridization of its carbon and nitrogen atoms.

In the solid state, the molecules are likely to engage in various intermolecular interactions that dictate the crystal packing. Key potential interactions include:

Hydrogen Bonding: The primary amine group at the C3 position is a strong hydrogen bond donor, while the nitrogen atoms within the imidazo[1,2-a]pyridine ring can act as hydrogen bond acceptors. This would likely lead to the formation of N-H···N hydrogen bonds, which could link molecules into chains or more complex networks.

Halogen Bonding: The bromine atom at the C7 position could participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom (like a nitrogen or oxygen) on an adjacent molecule.

π-π Stacking: The planar aromatic rings of the imidazo[1,2-a]pyridine core are susceptible to π-π stacking interactions, which would contribute to the stability of the crystal lattice.

C-H···π Interactions: The C-H bonds of the methyl group or the aromatic ring could interact with the π-system of neighboring molecules.

The table below summarizes the expected crystallographic parameters and intermolecular interactions, based on data from similar structures.

ParameterExpected Feature
Crystal System To be determined by X-ray diffraction
Space Group To be determined by X-ray diffraction
Unit Cell Dimensions To be determined by X-ray diffraction
Molecular Conformation The imidazo[1,2-a]pyridine core is expected to be largely planar.
Key Intermolecular Interactions N-H···N Hydrogen Bonding, Halogen Bonding, π-π Stacking, C-H···π Interactions

This table outlines predicted characteristics that would require experimental verification through single-crystal X-ray diffraction.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reaction mechanisms.

Electronic Structure and Reactivity Predictions

DFT calculations can be employed to understand the electronic properties of 7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine. Key parameters derived from these calculations help in predicting its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. For a substituted imidazo[1,2-a]pyridine (B132010) like the title compound, the distribution of HOMO and LUMO densities would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) signify electron-deficient areas susceptible to nucleophilic attack.

A hypothetical data table for calculated electronic properties of this compound is presented below. Please note that these are representative values and would need to be confirmed by actual DFT calculations.

ParameterValue (a.u.)Description
EHOMO-0.235Energy of the Highest Occupied Molecular Orbital
ELUMO-0.081Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)0.154Difference between ELUMO and EHOMO
Electronegativity (χ)0.158Tendency to attract electrons
Chemical Hardness (η)0.077Resistance to change in electron configuration
Global Electrophilicity (ω)0.163Propensity to accept electrons

Reaction Mechanism Modeling and Transition State Analysis

DFT calculations are instrumental in modeling reaction mechanisms at the atomic level. For this compound, this could involve studying its synthesis or subsequent functionalization reactions. By mapping the potential energy surface, intermediates and, crucially, transition states can be identified.

Transition state analysis allows for the determination of activation energies, which are critical for understanding reaction kinetics. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in a hypothetical electrophilic substitution reaction on the imidazo[1,2-a]pyridine core, DFT could be used to model the approach of the electrophile, the formation of the sigma complex (intermediate), and the final deprotonation step, calculating the energy barriers for each step.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions.

Conformational Analysis Relevant to Chemical Reactivity

While the imidazo[1,2-a]pyridine core is relatively rigid, the substituents—the methyl and amine groups—have rotational freedom. MD simulations can explore the accessible conformations of this compound in different solvent environments. This is important as the orientation of the amine group, for example, can significantly influence its nucleophilicity and steric hindrance in a reaction. By analyzing the conformational landscape, the most stable and the most reactive conformations can be identified, providing a dynamic perspective that complements the static picture from DFT calculations.

Quantitative Structure–Property Relationships (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties.

Correlation of Structural Features with Synthetic Outcomes

In the context of synthesis, QSPR models can be developed to predict reaction yields or rates based on a set of calculated molecular descriptors for a series of related imidazo[1,2-a]pyridine derivatives. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. By building a regression model, one could predict the synthetic outcome for this compound based on its calculated descriptors, assuming a suitable training set of compounds is available. This approach can be particularly useful for optimizing reaction conditions and guiding the design of synthetic routes for novel derivatives.

A hypothetical QSPR data table for predicting synthetic yield is shown below.

CompoundDescriptor 1 (e.g., HOMO Energy)Descriptor 2 (e.g., Steric Hindrance)Predicted Yield (%)
Derivative A-0.2401.575
Derivative B-0.2301.868
This compound -0.235 1.6 72 (Predicted)

Advanced Synthetic Applications and Future Research Directions

Exploration of Novel Synthetic Methodologies for Substituted Imidazo[1,2-a]pyridines

The quest for more efficient, selective, and environmentally benign methods for constructing the imidazo[1,2-a]pyridine (B132010) core remains a vibrant area of chemical research. Traditional syntheses, such as the condensation of 2-aminopyridines with α-haloketones, are often supplanted by more sophisticated and versatile strategies. acs.orgacs.org

Development of New Reagent Systems and Catalysts

Recent years have witnessed a surge in the development of innovative reagent systems and catalysts that offer improved yields, broader substrate scope, and milder reaction conditions. These advancements are moving away from harsh and stoichiometric reagents towards more elegant catalytic solutions.

Transition-metal catalysis, particularly with copper, has been instrumental in developing novel synthetic routes. For instance, copper-catalyzed one-pot procedures have been established for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as a green oxidant. organic-chemistry.orgorganic-chemistry.org This method is lauded for its environmental friendliness and efficiency in constructing diverse derivatives. organic-chemistry.org Other notable copper-catalyzed reactions include the aerobic dehydrogenative cyclization of pyridines with ketone oxime esters and multicomponent reactions involving 2-aminopyridine (B139424), an aldehyde, and a terminal alkyne. organic-chemistry.orgbio-conferences.org Palladium-catalyzed three-component reactions under microwave irradiation have also proven effective for the rapid synthesis of 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org

Beyond copper and palladium, iron-catalyzed denitration reactions provide a simple and inexpensive route to 3-methyl-2-arylimidazo[1,2-a]pyridines from aminopyridines and 2-methyl-nitroolefins. organic-chemistry.org In a different vein, dual catalytic systems, such as the combination of flavin and iodine, have been shown to catalyze aerobic oxidative C-N bond formation for the facile synthesis of the imidazo[1,2-a]pyridine core. organic-chemistry.org Molecular iodine itself has been employed as an efficient and environmentally benign catalyst for three-component couplings under aerobic and aqueous conditions. rsc.orgacs.org

Multicomponent reactions (MCRs) stand out for their ability to generate molecular complexity in a single step. The Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, is a powerful tool for synthesizing 3-aminoimidazo[1,2-a]pyridines. mdpi.comresearchgate.net Catalyst-free approaches are also gaining traction, with cascade processes from 2-aminopyridine and 1-bromo-2-phenylacetylene offering a simple and efficient protocol. organic-chemistry.org

Table 1: Selected Novel Reagent Systems and Catalysts for Imidazo[1,2-a]pyridine Synthesis
Catalyst/Reagent SystemReaction TypeKey FeaturesReference
Copper(I) Bromide (CuBr)One-pot reaction with aminopyridines and nitroolefinsUses air as an oxidant, environmentally friendly. organic-chemistry.org
Palladium(II) Acetate (Pd(OAc)₂)Three-component reactionMicrowave-assisted, rapid, and efficient for creating diversity. organic-chemistry.org
Iron CatalystDenitration reactionSimple, inexpensive, and tolerates various functional groups. organic-chemistry.org
Flavin/IodineDual catalytic aerobic oxidationFacile C-N bond formation. organic-chemistry.org
Molecular Iodine (I₂)Three-component couplingEnvironmentally benign, can be used in aqueous media. rsc.orgacs.org
Ammonium Chloride (NH₄Cl)Groebke–Blackburn–Bienaymé reaction (GBBR)Greener alternative for synthesizing 3-amino derivatives. mdpi.com

Advancement of Sustainable Synthesis Approaches (e.g., Greener Solvents, Energy-Efficient Processes)

The principles of green chemistry are increasingly being integrated into the synthesis of imidazo[1,2-a]pyridines, aiming to reduce environmental impact without compromising efficiency. A significant focus has been on replacing traditional volatile organic solvents with more sustainable alternatives. Water has been successfully used as a green solvent for the synthesis of these heterocyles, for example, in ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system. organic-chemistry.orgthieme-connect.com Eucalyptol (B1671775) has also been explored as a green solvent for the Groebke–Blackburn–Bienaymé multicomponent reaction. researchgate.net In some cases, reactions can be performed under solvent-free conditions, further enhancing their green credentials. bio-conferences.orgrsc.org

Energy-efficient processes are another cornerstone of sustainable synthesis. Microwave irradiation has been employed to expedite reactions, significantly reducing reaction times and often improving yields. organic-chemistry.orgbio-conferences.orgmdpi.com For instance, a microwave-assisted, catalyst-free heteroannulation reaction in a water-isopropanol mixture provides an expeditious route to imidazo[1,2-a]pyridines. acs.org Ultrasound-mediated synthesis is another energy-efficient technique that has been successfully applied, offering mild reaction conditions and avoiding the need for metal catalysts. organic-chemistry.orgthieme-connect.com

The development of catalyst-free and one-pot syntheses also contributes to the sustainability of these processes by reducing the number of synthetic steps and purification procedures, thereby minimizing waste generation. organic-chemistry.orgbio-conferences.orgrsc.org

Table 2: Examples of Sustainable Synthesis Approaches for Imidazo[1,2-a]pyridines
Sustainable ApproachMethodologyAdvantagesReference
Greener SolventsUse of water or eucalyptol as the reaction medium.Reduced environmental impact, safer handling. thieme-connect.comresearchgate.net
Energy-Efficient ProcessesMicrowave irradiation or ultrasound assistance.Shorter reaction times, often higher yields, lower energy consumption. bio-conferences.orgthieme-connect.com
Solvent-Free ConditionsReactions conducted without a solvent.Eliminates solvent waste, simplifies work-up. bio-conferences.orgrsc.org
Catalyst-Free ReactionsAnnulation of heterocyclic ketene (B1206846) aminals and β-oxodithioesters.Avoids the use of potentially toxic and expensive metals. rsc.org

Development of Diverse Functionalization Strategies for the Imidazo[1,2-a]pyridine Scaffold

The functionalization of the pre-formed imidazo[1,2-a]pyridine core is a powerful strategy for rapidly accessing a wide array of derivatives with diverse biological and physical properties. Direct C-H functionalization has emerged as a particularly attractive approach due to its atom and step economy. nih.gov

Multi-Site Derivatization and Selective Functionalization

The imidazo[1,2-a]pyridine scaffold offers multiple sites for functionalization, including positions C2, C3, C5, C6, C7, and C8. rsc.org The C3 position is the most nucleophilic and, therefore, the most readily functionalized. rsc.org However, significant progress has been made in achieving site-selective functionalization at other positions as well. rsc.org

Various methods have been developed for the selective introduction of functional groups at different sites. For instance, visible light-induced C-H functionalization has proven to be a versatile tool for arylation, thiolation, formylation, and other transformations, primarily at the C3 position. nih.gov Electrochemical and mechanochemical strategies have been developed for the synthesis of diversely functionalized 3-nitro-2-aryl-immidazo[1,2-a]pyridines. organic-chemistry.org The ability to selectively functionalize different positions on both the imidazole (B134444) and pyridine (B92270) rings opens up vast possibilities for creating diverse molecular architectures. rsc.org

Late-Stage Functionalization Techniques

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a highly valuable strategy in drug discovery. It allows for the rapid generation of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships. A notable example is the ruthenium-catalyzed late-stage functionalization of the marketed drug zolimidine, which demonstrates the feasibility of applying modern synthetic methods to modify existing pharmaceuticals. acs.org This approach is step-economical and allows for the diversification of known drug scaffolds. acs.org

Integration of Mechanistic Insights for Optimized Reaction Design

A thorough understanding of reaction mechanisms is crucial for the rational design of optimized synthetic protocols. Mechanistic studies can help to improve reaction efficiency, control selectivity, and expand the scope of a given transformation. For instance, in a catalyst-free, three-component decarboxylation reaction to functionalize the C-3 position, a proposed mechanism involves the initial nucleophilic attack of glyoxylic acid by the imidazo[1,2-a]pyridine, followed by complexation with a boronic acid, phenyl migration, and a final decarboxylation step. nih.gov

In copper-catalyzed aerobic oxidative syntheses, preliminary mechanistic studies suggest that the reaction may proceed through a catalytic Ortoleva-King reaction. organic-chemistry.org For visible light-promoted reactions, mechanisms often involve the generation of radical intermediates. For example, in C-H trifluoromethylation, a CF₃ radical is generated through a photoredox cycle, which then reacts with the imidazo[1,2-a]pyridine. nih.gov Understanding these pathways allows for the fine-tuning of reaction conditions, such as the choice of photocatalyst, solvent, and additives, to achieve optimal results. The integration of computational studies, such as Density Functional Theory (DFT), can also provide valuable insights into reaction mechanisms and help predict the outcomes of new transformations. nih.gov

By continuing to explore novel catalysts, sustainable methods, diverse functionalization strategies, and the underlying reaction mechanisms, the synthetic utility of the imidazo[1,2-a]pyridine scaffold will undoubtedly continue to expand, paving the way for the discovery of new and improved molecules for a wide range of applications.

Computational Prediction and Experimental Verification of Novel Reaction Pathways

There is currently no publicly available research detailing the use of computational methods to predict novel reaction pathways specifically for 7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine. While computational chemistry is a powerful tool for predicting reaction mechanisms and outcomes for various organic molecules, its application to this specific compound has not been documented in peer-reviewed literature. Consequently, there are no corresponding studies on the experimental verification of any such computationally predicted pathways.

Implementation in Flow Chemistry and Automated Synthesis Platforms

The implementation of this compound in flow chemistry or its synthesis using automated platforms has not been specifically reported. Although the broader class of imidazo[1,2-a]pyridines has been synthesized using modern techniques like fully automated continuous-flow systems to improve efficiency and scale-up potential, detailed examples or dedicated studies involving the 7-bromo-2-methyl-3-amino derivative are absent from the current scientific record. nih.govacs.orgresearchgate.net Therefore, no data tables on reaction parameters or outcomes for this specific compound in these systems can be generated.

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